molecular formula C5H16N2O4P+ B1671656 Basta CAS No. 77182-82-2

Basta

Cat. No. B1671656
CAS RN: 77182-82-2
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-UHFFFAOYSA-N
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Description

Glufosinate is a broad-spectrum herbicide and a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer. It is an irreversible inhibitor of glufosinate synthetase 1 (GS1) and GS2 (Kis = 1.1. and 4.8 µM, respectively), enzymes that are required for nitrogen metabolism in plants. Glufosinate induces the production of reactive oxygen species (ROS) and lipid peroxidation in plant cell membranes. It reduces dry biomass of the weeds E. canadensis and L. rigidum with ED50 values of 26 and 763 g/hectare, respectively. Glufosinate has no observed adverse effects in rats and mice when administered at doses of 4.1 and 17 mg/kg per day for three months. Formulations containing glufosinate have been used as foliar herbicides in agriculture.
Glufosinate-ammonium is a herbicide.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Basta, also known as Glufosinate-ammonium, is the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen in plants, converting glutamate and ammonia into glutamine .

Mode of Action

Basta works by inhibiting the activity of glutamine synthetase . This inhibition disrupts the plant’s nitrogen metabolism, leading to an over-accumulation of ammonia within the plant cells . This over-accumulation of ammonia is toxic to the plant cells, leading to their death .

Biochemical Pathways

The inhibition of glutamine synthetase by Basta leads to multiple disruptions in the plant’s metabolism. One of the most significant disruptions is the breakdown of photosynthesis . Without the ability to photosynthesize effectively, the plant cannot produce the energy it needs to survive, leading to its death .

Pharmacokinetics

It is known that basta is a non-selective herbicide, meaning it can affect a wide range of plants . It is typically applied directly to the leaves of the plant, where it is absorbed and distributed throughout the plant .

Result of Action

The result of Basta’s action is the death of the plant. The disruption of nitrogen metabolism and the breakdown of photosynthesis lead to the plant’s inability to survive . Despite the absence of visual symptoms, the treated plants stop growing within the first day after application of Basta. Complete death of the weeds usually occurs between two and two weeks after treatment .

Action Environment

The efficacy and stability of Basta can be influenced by various environmental factors. For instance, the concentration of Basta used can affect its efficacy . Different plants may also have varying levels of sensitivity to Basta, and the plant’s growth stage can also influence its sensitivity . .

properties

IUPAC Name

2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[hydroxy(methyl)phosphoryl]butanoic acid amine

CAS RN

77182-82-2
Record name Glufosinate-ammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77182-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Glufosinate ammonium acts by inhibiting the enzyme glutamine synthetase [, , ]. This enzyme plays a crucial role in plant nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase disrupts this process, leading to a toxic build-up of ammonia within plant cells, ultimately causing cell death [, ].

A: Basta application results in rapid chlorosis (yellowing) and necrosis (tissue death) of treated plant tissues [, ]. These effects are typically visible within a few days of application.

ANone: Glufosinate ammonium has a molecular formula of C5H15N2O4P and a molecular weight of 214.16 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, common analytical techniques for characterizing glufosinate ammonium include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. These methods provide insights into the structure and purity of the compound.

A: Research indicates that glufosinate ammonium demonstrates greater efficacy when applied as a post-emergence herbicide rather than pre-emergence []. This suggests that it is more effective when applied to actively growing weeds.

A: No, glufosinate ammonium's mode of action is primarily inhibitory, specifically targeting the enzyme glutamine synthetase [, , ]. It does not function as a catalyst in chemical reactions.

A: While the provided research doesn't explicitly mention computational studies on glufosinate ammonium itself, such techniques are commonly employed in herbicide research []. Quantitative structure-activity relationship (QSAR) models, for example, could be used to predict the herbicidal activity of glufosinate ammonium analogs based on their structural features [].

A: Both laboratory and field studies are conducted to evaluate the efficacy of glufosinate ammonium. Controlled experiments assess its impact on target weeds and any potential non-target effects [].

A: Yes, there have been documented cases of glufosinate ammonium resistance developing in some weed species []. This highlights the ongoing challenge of herbicide resistance and the need for integrated weed management strategies.

A: As a potent herbicide, glufosinate ammonium exhibits toxicity and it is crucial to handle it with appropriate safety measures []. Further research is necessary to comprehensively understand its toxicological effects, especially potential long-term impacts.

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